Differential Receptor Binding Affinity: Buspirone vs. Tandospirone at Human 5-HT1A
In a comparative molecular docking study targeting the serotonin-bound HTR1A receptor (PDB ID: 7E2Y), buspirone demonstrated greater binding affinity than tandospirone [1]. Buspirone also exhibited greater binding stability than tandospirone across the evaluated receptor models [1].
| Evidence Dimension | Binding affinity (kcal/mol) |
|---|---|
| Target Compound Data | -6.14 kcal/mol |
| Comparator Or Baseline | Tandospirone: -5.88 kcal/mol |
| Quantified Difference | 0.26 kcal/mol greater affinity for buspirone |
| Conditions | Molecular docking using SwissDock on serotonin-bound HTR1A receptor (PDB ID: 7E2Y) Chain A |
Why This Matters
Higher predicted binding affinity and stability at the target receptor conformation informs selection for 5-HT1A-targeted research applications where ligand-receptor interaction strength is a critical experimental variable.
- [1] Lu Y. Comparative Molecular Docking and Toxicity Profiling of Buspirone and Tandospirone Targeting the HTR1A Receptor. bioRxiv. 2025 Nov 18. View Source
